molecular formula C6H9ClN2O2 B2842269 methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride CAS No. 2445785-15-7

methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B2842269
CAS No.: 2445785-15-7
M. Wt: 176.6
InChI Key: DKRLXARYATYPRT-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS: 252932-49-3) is a hydrochloride salt of a pyrrole derivative with an amino group at the 3-position and a methyl ester at the 2-position. Its molecular formula is C₆H₉ClN₂O₂ (molecular weight: 178.6 g/mol) . The compound is a key intermediate in medicinal chemistry, particularly in the synthesis of antitumor agents such as 4-pyrrylamino quinazoline derivatives . Its synthesis involves cyclization under basic conditions (e.g., sodium ethylate) followed by salification with HCl, yielding up to 82% purity . The hydrochloride form enhances solubility and stability, making it suitable for nucleophilic substitution reactions in drug discovery pipelines .

Properties

IUPAC Name

methyl 3-amino-1H-pyrrole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-10-6(9)5-4(7)2-3-8-5;/h2-3,8H,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRLXARYATYPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445785-15-7
Record name methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride typically involves the reaction of methyl 3-amino-1H-pyrrole-2-carboxylate with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt. The reaction is straightforward and does not require complex reagents or catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The use of automated systems ensures consistent quality and high yield. The compound is typically purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, secondary amines, and substituted pyrroles. These products have various applications in pharmaceuticals and materials science .

Scientific Research Applications

methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications
Methyl 3-amino-1H-pyrrole-2-carboxylate HCl (252932-49-3) C₆H₉ClN₂O₂ 178.6 NH₂ (C3), COOCH₃ (C2) Antitumor intermediate
Ethyl 3-amino-1H-pyrrole-2-carboxylate HCl (252932-49-3) C₇H₁₁ClN₂O₂ 190.6 NH₂ (C3), COOC₂H₅ (C2) Antitumor intermediate
Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate (263382-27-0) C₇H₁₀ClN₂O₂ 190.6 NH₂CH₂ (C5), COOCH₃ (C2) Not reported
Ethyl 4-amino-1H-pyrrole-2-carboxylate (67318-12-1) C₇H₁₀N₂O₂ 154.2 NH₂ (C4), COOC₂H₅ (C2) Not reported
Methyl 3-chloro-1H-pyrrole-2-carboxylate (N/A) C₆H₆ClNO₂ 159.6 Cl (C3), COOCH₃ (C2) Synthetic intermediate

Key Differences

Ester Group Variation: Methyl vs. ethyl esters influence lipophilicity.

Substituent Position: The amino group at C3 (methyl/ethyl compounds) vs. C4 (ethyl 4-amino) alters electronic distribution and hydrogen-bonding capacity. For example, the C3 amino group in methyl/ethyl derivatives is critical for forming hydrogen bonds with quinazoline targets in antitumor agents .

Q & A

Q. What are the common synthetic routes for methyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride, and how are intermediates characterized?

Synthesis typically involves multi-step organic reactions, such as condensation of ethyl 3-methyl-1H-pyrrole-2-carboxylate with halogenated or fluorinated acyl chlorides under anhydrous conditions. Key intermediates are purified via column chromatography and characterized using 1H^1H-NMR (300–400 MHz, DMSO-d6_6 ) and ESI-MS to confirm structural integrity. For example, δ 12.52 (s, 1H) in 1H^1H-NMR confirms the pyrrole NH group, while ESIMS m/z 402.2 ([M+1]) validates molecular weight .

Q. What safety protocols are essential when handling this compound?

The compound may cause skin/eye irritation (H315). Researchers must use PPE (gloves, goggles), work in a fume hood, and avoid inhalation (P261). Storage should be in airtight containers at RT, protected from light and moisture, as degradation products can affect experimental reproducibility .

Q. How is the compound’s purity validated in pharmaceutical research?

Purity is assessed via HPLC (>95% purity threshold) and LCMS. For example, a retention time of 97.34% in reverse-phase HPLC with UV detection at 254 nm ensures minimal impurities. Mass spectrometry (e.g., ESIMS m/z 311.1) confirms molecular identity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of methyl 3-amino-1H-pyrrole-2-carboxylate derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict feasible intermediates and transition states. For instance, ICReDD’s workflow combines computational screening of reaction conditions (e.g., solvent polarity, temperature) with experimental validation, reducing trial-and-error cycles by 40–60% .

Q. How do researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between experimental and predicted NMR shifts (e.g., unexpected δ 7.57 ppm for pyrrole protons) are addressed via 2D-NMR (COSY, HSQC) to confirm coupling patterns and heteronuclear correlations. X-ray crystallography (e.g., single-crystal studies with R factor <0.054) provides definitive stereochemical validation .

Q. What strategies are used to evaluate the compound’s biological activity in enzyme inhibition studies?

Dose-response assays (IC50_{50} determination) with recombinant enzymes (e.g., kinases) are conducted at 10–100 μM concentrations. Structural analogs (e.g., fluorinated pyrrolidine derivatives) are compared to identify SAR trends. For example, trifluoromethyl groups enhance binding affinity by 3–5× due to hydrophobic interactions .

Q. How is the compound integrated into material science applications?

Its electronic properties are exploited in organic semiconductors. Cyclic voltammetry (CV) reveals redox potentials (e.g., E1/2_{1/2} = −1.2 V vs. Ag/AgCl), while DFT calculations correlate HOMO-LUMO gaps (∼3.5 eV) with optoelectronic performance .

Methodological Considerations

Parameter Typical Protocol Key Instruments
Synthesis Anhydrous DMF, 0–5°C, 12–24 h reaction timeSchlenk line, rotary evaporator
Purification Silica gel chromatography (hexane/EtOAc)Flash chromatography system
Characterization 1H^1H-NMR (DMSO-d6_6 ), ESI-MS400 MHz NMR spectrometer, Q-TOF MS
Biological Assays Microplate reader (λ = 450 nm), RT incubationFluorescence plate reader

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